1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one
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Overview
Description
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with a suitable reagent to introduce the hydroxypropan-1-one moiety. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against multidrug-resistant pathogens.
Medicine: Potential use in the development of novel antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and chlorine groups enable it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to inhibition or modulation of their activity . Specific pathways and targets may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-2-hydroxypropan-1-one: Lacks chlorine atoms, resulting in different reactivity and applications.
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring, offering different biological activities.
Uniqueness
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is unique due to its specific combination of hydroxyl and chlorine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one, also known by its CAS number 90486-53-6, is a complex organic compound notable for its diverse biological activities. This compound features a dichlorophenyl moiety and hydroxyl groups, contributing to its potential applications in medicinal chemistry and material science. Recent studies have highlighted its antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C₁₁H₈Cl₂O₃
- Molecular Weight : 235.06 g/mol
- Structural Features : The compound contains multiple functional groups, including hydroxyl and carbonyl groups, which enhance its reactivity and biological interactions.
Antimicrobial Activity
Recent research has demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive pathogens and drug-resistant fungi. The compound was tested against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. The results indicated that the compound's effectiveness varies depending on its structural modifications.
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 16 µg/mL | Effective against methicillin-resistant strains |
Klebsiella pneumoniae | 32 µg/mL | Shows moderate activity |
Candida auris | 16 µg/mL | Effective against azole-resistant strains |
Studies suggest that the presence of the dichloro group significantly enhances the compound's antimicrobial properties compared to its analogs .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in human lung cancer cell lines (A549). It demonstrated promising cytotoxic effects, indicating potential as a therapeutic agent against certain cancers.
Table 2: Anticancer Activity in A549 Cell Line
Compound | IC50 (µM) | Comparison to Control |
---|---|---|
This compound | 10 | Four-fold stronger than control |
Control (DMSO) | 40 | Baseline |
The results indicate that structural modifications can lead to enhanced anticancer activity, suggesting avenues for further development in cancer therapeutics .
The biological activity of this compound is believed to be linked to its ability to interact with key biological targets. Interaction studies reveal that the compound can form complexes with various enzymes and receptors involved in microbial resistance and cancer proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Antimicrobial Resistance :
- Case Study on Cancer Cell Lines :
Properties
CAS No. |
90486-53-6 |
---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H8Cl2O3/c1-4(12)8(13)6-2-5(10)3-7(11)9(6)14/h2-4,12,14H,1H3 |
InChI Key |
OHRSCORTQFVSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC(=C1)Cl)Cl)O)O |
Origin of Product |
United States |
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